

spectroscopic data of 4-Methoxycyclohexanamine (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Methoxycyclohexanamine

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxycyclohexanamine

Prepared by: A Senior Application Scientist

Introduction

4-Methoxycyclohexanamine ($C_7H_{15}NO$, Molecular Weight: 129.20 g/mol) is a substituted cycloaliphatic amine of significant interest in synthetic chemistry and drug discovery as a versatile building block.^{[1][2]} Its structure, comprising a cyclohexane ring functionalized with both an amine and a methoxy group, allows for the existence of cis and trans stereoisomers. The spatial arrangement of these functional groups dictates the molecule's three-dimensional conformation and, consequently, its chemical reactivity and biological activity.

Accurate structural elucidation and stereochemical assignment are paramount for researchers utilizing this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectroscopic data of **4-Methoxycyclohexanamine**, offering field-proven insights into data acquisition and interpretation for professionals in chemical research and development.

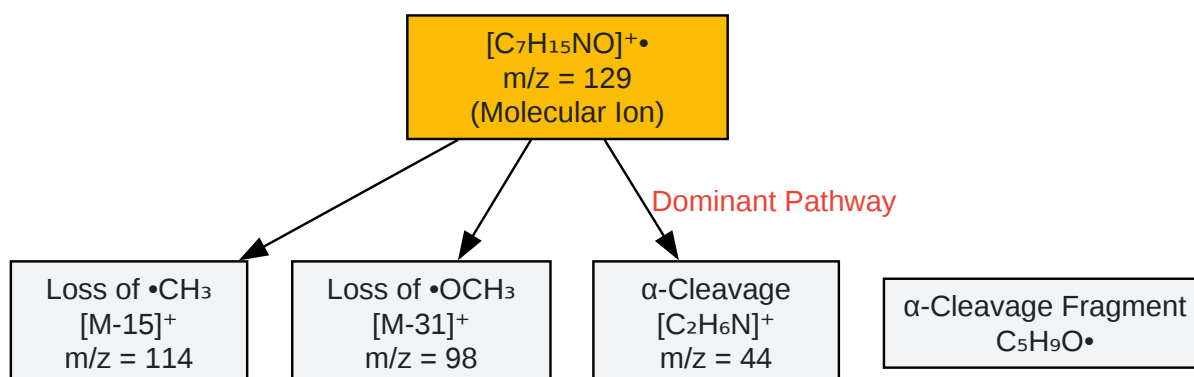
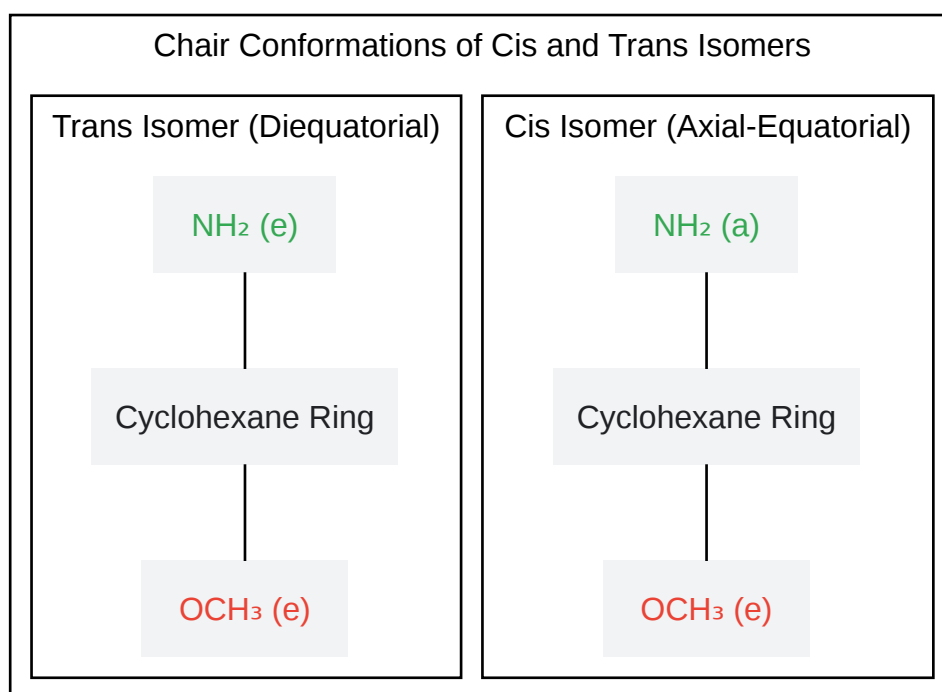
Molecular Structure and Stereoisomerism

The core of **4-Methoxycyclohexanamine** is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain. The relative orientation of the amino (-NH_2) and methoxy (-OCH_3) groups at the C1 and C4 positions, respectively, defines the cis and trans isomers.

- **Trans Isomer:** The substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups will occupy equatorial positions (diequatorial).
- **Cis Isomer:** The substituents are on the same face of the ring. In the chair conformation, one group must be axial and the other equatorial.

This conformational difference is the fundamental origin of the distinct spectroscopic signatures observed for each isomer, particularly in NMR spectroscopy.

Caption: Numbered structure of **4-Methoxycyclohexanamine**.



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Caption: Key fragmentation pathways for **4-Methoxycyclohexanamine** in EI-MS.

Expertise in Action: The Significance of α -Cleavage The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For **4-Methoxycyclohexanamine**, this involves the cleavage of the C1-C2 or C1-C6 bond, leading to the expulsion of a substituted cyclohexyl radical and the formation of a fragment ion. However, a more likely and simpler α -cleavage for primary amines is the loss of an alkyl radical from the carbon bearing the nitrogen, which is not as straightforward in a cyclic system. The most

common fragmentation for cyclohexylamines is the formation of an iminium cation at $m/z = 44$ ($[\text{CH}_2=\text{NH}_2]^+$) or related species, which is a strong indicator of the primary amine on a ring system.

m/z Value	Proposed Fragment Ion	Formation Mechanism
129	$[\text{C}_7\text{H}_{15}\text{NO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
114	$[\text{M} - \bullet\text{CH}_3]^+$	Loss of a methyl radical from the methoxy group.
98	$[\text{M} - \bullet\text{OCH}_3]^+$	Loss of a methoxy radical.
44	$[\text{C}_2\text{H}_6\text{N}]^+$	α -cleavage product, $[\text{CH}_2=\text{NH}_2]^+$, characteristic of primary amines.

Conclusion

The comprehensive spectroscopic analysis of **4-Methoxycyclohexanamine** relies on the synergistic use of NMR, IR, and MS. While IR and MS confirm the core functional groups and molecular weight, NMR spectroscopy stands out as the essential tool for definitive stereochemical assignment. The distinct chemical shifts and coupling constants of the methine protons in the ^1H NMR spectra of the cis and trans isomers provide an unambiguous fingerprint for each. This guide equips researchers with the foundational knowledge and practical insights required to confidently characterize **4-Methoxycyclohexanamine**, ensuring the integrity and success of their scientific endeavors.

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